molecular formula C28H47N9O10 B14211945 L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine CAS No. 627863-53-0

L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine

Cat. No.: B14211945
CAS No.: 627863-53-0
M. Wt: 669.7 g/mol
InChI Key: QUDHBYBJLXGXTF-WMCOEFDASA-N
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Description

L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine is a complex peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound gives it distinct properties that can be harnessed for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, allowing for the rapid and reproducible production of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-alanyl-L-valyl-L-valyl-L-prolyl-L-asparagine: A similar peptide with a slightly different amino acid sequence.

    L-Valylglycyl-L-valyl-L-prolylglycine: Another peptide with a different sequence but similar structural features.

Uniqueness

L-Glutaminylglycylglycyl-L-valyl-L-valyl-L-prolyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

627863-53-0

Molecular Formula

C28H47N9O10

Molecular Weight

669.7 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C28H47N9O10/c1-13(2)22(35-21(41)12-32-20(40)11-33-24(42)15(29)7-8-18(30)38)26(44)36-23(14(3)4)27(45)37-9-5-6-17(37)25(43)34-16(28(46)47)10-19(31)39/h13-17,22-23H,5-12,29H2,1-4H3,(H2,30,38)(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,44)(H,46,47)/t15-,16-,17-,22-,23-/m0/s1

InChI Key

QUDHBYBJLXGXTF-WMCOEFDASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)N

Origin of Product

United States

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